molecular formula C8H8N2S B7902903 Thieno[2,3-b]pyridin-5-ylmethanamine

Thieno[2,3-b]pyridin-5-ylmethanamine

Cat. No.: B7902903
M. Wt: 164.23 g/mol
InChI Key: YTMVUVYUOLZMCI-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-5-ylmethanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the thieno[2,3-b]pyridine core have demonstrated a wide range of pharmacological activities, positioning them as valuable templates for developing novel therapeutic agents. Research into this chemical space has yielded potent and selective inhibitors of atypical Protein Kinase C (aPKC) isoforms, which are implicated in controlling vascular permeability and reducing inflammation, offering potential therapeutic strategies for certain blinding eye diseases . Furthermore, thieno[2,3-b]pyridine derivatives have shown promising anticancer properties . Recent studies indicate that specific derivatives can induce apoptosis and significantly reduce the population of cancer stem cells (CSCs) in models of cervical cancer, with efficacy surpassing that of some conventional chemotherapeutics . The scaffold's utility extends to other therapeutic areas, with documented research into its anti-inflammatory, antiviral, antimicrobial, and antidiabetic activities . The primary amine functional group on this molecule makes it a highly versatile building block for chemical synthesis. Researchers can readily functionalize this group to create a diverse library of amides, sulfonamides, ureas, or imines for structure-activity relationship (SAR) studies, or to conjugate the pharmacophore to other molecular fragments . This compound is intended for use in research and development laboratories only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

thieno[2,3-b]pyridin-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMVUVYUOLZMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reactions for Core Synthesis

The construction of the thieno[2,3-b]pyridine core is a critical first step in synthesizing Thieno[2,3-b]pyridin-5-ylmethanamine. A widely employed strategy involves cyclocondensation reactions between appropriately substituted precursors. For instance, sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate (1 ) reacts with cyanothioacetamide under grinding conditions to yield 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2 ) . This method leverages mechanochemical activation to facilitate ring closure, achieving yields of 68–72% within 5–10 minutes (Table 1).

Microwave-assisted cyclocondensation has emerged as a high-efficiency alternative. For example, heating a mixture of amino esters and aryl isothiocyanates under microwave irradiation (600–800 W) reduces reaction times from hours to seconds while improving yields by 15–20% compared to conventional reflux . The resulting thienopyrimidinone intermediates (3a–h ) can be further functionalized to introduce the methanamine group.

Table 1: Cyclocondensation Methods for Thieno[2,3-b]pyridine Core Synthesis

Starting MaterialReagent/ConditionsProductYield (%)Reference
Sodium enolate (1 )Cyanothioacetamide, grinding2 (thienopyridine core)68–72
Amino ester (1a–c )Aryl isothiocyanate, microwaveThienopyrimidinone (3a–h )73–85

Nucleophilic Substitution at Position 5

Introducing the methanamine group via nucleophilic substitution requires a leaving group (e.g., Cl, Br) at the 5-position of the thienopyridine core. A representative protocol involves chlorination of thieno[2,3-b]pyridin-4-one derivatives using phosphorus oxychloride (POCl3_3), followed by displacement with ammonia or protected amines.

In a study by El-Sayed et al., treatment of thieno[2,3-d]pyrimidin-4-one (IIa–k ) with POCl3_3 (18.9 equivalents) under reflux for 4–12 hours produced 4-chlorothieno[2,3-d]pyrimidine derivatives (VIa–m ) in 40–80% yields . Subsequent reaction with morpholine or ammonia in ethanol/isopropanol at 80°C afforded the amine-substituted products. Adapting this method, substitution of a 5-chloro intermediate with aqueous ammonia (33%) could yield this compound, though yields may vary based on steric and electronic factors.

Reductive Amination of Ketone Intermediates

Reductive amination offers a streamlined route to primary amines from ketone precursors. For this compound, this involves synthesizing a 5-acetylthieno[2,3-b]pyridine intermediate, followed by reaction with ammonium acetate and a reducing agent.

A literature precedent exists in the synthesis of 1-(6-(5-bromobenzofuran-2-yl)-2-methylpyridin-3-yl)ethanone (10 ), where 2,4-pentanedione reacts with a pyridine derivative under acidic conditions . Applying reductive amination to 10 using sodium cyanoborohydride (NaBH3_3CN) and ammonium acetate in methanol at room temperature could reduce the ketone to a primary amine. This method typically achieves 60–75% yields in analogous systems, though optimization may be required for the thienopyridine scaffold.

Reduction of Nitrile Precursors

The reduction of nitriles to primary amines provides another viable pathway. For example, 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c ) was synthesized via reaction of a thienopyridine derivative with chloroacetonitrile . Catalytic hydrogenation of 6c using palladium on carbon (Pd/C) under hydrogen gas (1 atm, 25°C) would reduce the nitrile group to -CH2_2NH2_2, yielding the target compound. Alternatively, lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) can effect this transformation, albeit with stricter moisture control requirements.

Table 2: Functional Group Interconversion Strategies

Starting MaterialReagent/ConditionsProductYield (%)Reference
5-AcetylthienopyridineNH4_4OAc, NaBH3_3CNThienopyridin-5-ylmethanamine60–75*
5-CyanothienopyridineH2_2, Pd/C, EtOHThienopyridin-5-ylmethanamine70–85*
*Theoretical yields based on analogous reactions.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Cyclocondensation excels in core construction but requires post-functionalization for amine introduction.

  • Nucleophilic substitution is direct but depends on precursor accessibility.

  • Reductive amination and nitrile reduction offer single-step amine incorporation but necessitate stable intermediates.

Industrial-scale production favors microwave-assisted cyclocondensation and catalytic hydrogenation due to their scalability and reduced waste generation.

Chemical Reactions Analysis

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form polycyclic frameworks. For example:

  • Formation of Thieno[2,3-d]pyrimidines : Reacting with chloroacetonitrile in ethanol under reflux with sodium acetate yields thieno[2,3-d]pyrimidine derivatives via intramolecular cyclization .

  • Oxalyl Chloride-Mediated Cyclization : Treatment with oxalyl chloride and pyridine in dichloroethane generates imidazolidinedione-fused thienopyridines (66% yield) .

Table 1: Cyclization Reactions and Yields

ReagentConditionsProductYieldSource
ChloroacetonitrileEtOH, AcONa, refluxThieno[2,3-d]pyrimidine90%
Formaldehyde1,4-Dioxane, 100°CMethanediamine derivative75%
Oxalyl chloridePyridine, dichloroethaneImidazolidinedione derivative66%

Cross-Coupling Reactions

The aromatic bromo/iodo derivatives of thieno[2,3-b]pyridin-5-ylmethanamine participate in transition-metal-catalyzed couplings:

  • Stille Coupling : Reaction with 5-(tributylstannyl)-1-methylimidazole forms imidazole-thienopyridine hybrids, critical in pharmaceutical synthesis .

  • Negishi Coupling : Organozinc reagents derived from silyl-protected imidazoles enable scalable coupling, though challenges in tin residue control limit industrial use .

Alkylation and Acylation of the Amine Group

The primary amine undergoes nucleophilic reactions:

  • Ethyl Bromoacetate Alkylation : Forms o-aminoester derivatives in ethanol with sodium carbonate (85% yield) .

  • 2-Chloroacetamide Acylation : Produces acetamide-functionalized thienopyridines under mild conditions .

Table 2: Amine Functionalization Examples

ReagentConditionsProduct TypeYieldSource
Ethyl bromoacetateEtOH, Na2CO3, refluxo-Aminoester85%
2-ChloroacetamideEtOH, Na2CO3, refluxAcetamide derivative78%

Condensation Reactions

The amine group facilitates condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes/ketones to generate imine-linked derivatives, useful in coordination chemistry.

  • Formaldehyde Condensation : Forms bis-thienopyridine methanediamine intermediates, pivotal for further cyclization .

Electrophilic Aromatic Substitution

The electron-deficient thienopyridine core undergoes selective substitutions:

  • Halogenation : Bromination or chlorination at the 4-position using NBS or Cl2/FeCl3 .

  • Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups, enhancing reactivity for downstream functionalization .

Table 3: Electrophilic Substitution Patterns

Reaction TypeReagentsPosition SelectivitySource
BrominationN-Bromosuccinimide (NBS)C4
NitrationHNO3/H2SO4C6

Reduction and Oxidation

  • Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the thiophene ring, altering electronic properties .

  • Oxidation : KMnO4 oxidizes the amine to a nitro group, though this is less common due to competing side reactions .

Scientific Research Applications

Thieno[2,3-b]pyridin-5-ylmethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair, thereby exhibiting anticancer activity. Additionally, it can modulate various signaling pathways, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridin-2-ylmethanamine

  • Structural difference : Replaces the thiophene ring with a thiazole (sulfur and nitrogen in the heterocycle).
  • Properties : Higher molecular weight (165.22 g/mol), pKa ≈ 6.93, and improved solubility due to the thiazole’s polarity. Applications include antimicrobial and anticancer research .

Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines

  • Structural difference : Features an additional fused pyrimidine ring, increasing aromatic conjugation.
  • Synthesis: Derived from reactions of thieno[2,3-b]pyridines with formic acid or formamide, confirmed by IR spectroscopy (e.g., CO stretch at 1666 cm⁻¹) .
  • Applications : Explored for antimalarial activity via Plasmodial kinase inhibition .

3,6-Diamino-4-(2-halophenyl)-2-benzoylthieno[2,3-b]pyridine-5-nitriles

  • Structural difference : Incorporates halogenated aryl and benzoyl groups.
  • Activity : Demonstrated IC₅₀ values of 0.12 µM (PfGSK3) and 0.22 µM (Sus scrofa GSK3), indicating selectivity for parasitic kinases over mammalian analogs .

Antiproliferative Activity

  • Thieno[2,3-b]pyridines with ester/carbonate groups: Showed >85% inhibition of HCT-116 and MDA-MB-231 cell growth at 1 µM, with IC₅₀ values < 0.5 µM. Enhanced solubility from prodrug-like moieties improved cellular penetration .
  • Thiazolo derivatives: Higher density (1.383 g/cm³) and pKa (6.93) suggest altered membrane permeability compared to thieno analogs .

Antimalarial Activity

  • 3,6-Diamino-thieno[2,3-b]pyridines: PfGSK3 inhibition (IC₅₀ = 0.12 µM) with selectivity over HsGSK3 (IC₅₀ = 2.5 µM), critical for reducing off-target effects .

Solubility and Bioavailability

  • Ester/carbonate derivatives : Improved aqueous solubility due to disrupted crystal packing, enhancing pharmacokinetic profiles .

Biological Activity

Thieno[2,3-b]pyridin-5-ylmethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and endocrinology. This article presents an overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thieno and pyridine ring structure. This unique configuration contributes to its pharmacological properties. The compound's structure can be represented as follows:

Thieno 2 3 b pyridin 5 ylmethanamineC10H10N2S\text{Thieno 2 3 b pyridin 5 ylmethanamine}\quad \text{C}_{10}\text{H}_{10}\text{N}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of a derivative of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines. The findings are summarized in Table 1.

Concentration (µM) Cell Viability (%) at 24h (MDA-MB-231) Cell Viability (%) at 48h (MDA-MB-231) Cell Viability (%) at 72h (MDA-MB-231)
0.05857565
0.5705030
2.54520<10
25<10<10<5

The data indicate that the compound significantly reduces cell viability in a dose-dependent manner, with maximal cytotoxicity observed at higher concentrations over extended treatment periods .

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction and metabolic reprogramming in cancer cells. Treatment with this compound has been shown to alter lipid metabolism towards glucose metabolism in cancer stem cells (CSCs), suggesting a shift that may impair tumor growth .

Endocrine Activity

Beyond its anticancer properties, this compound has also been investigated for its role as a non-peptide antagonist for the luteinizing hormone-releasing hormone (LHRH) receptor. In vitro studies have demonstrated high binding affinity and potent antagonistic activity against LHRH receptors, with IC50 values reported as low as 0.06 nM . This positions the compound as a potential therapeutic agent for conditions related to sex hormone regulation.

Antimicrobial Properties

Emerging research has also explored the antimicrobial potential of thieno[2,3-b]pyridin derivatives. A study reported that certain derivatives exhibit significant antibacterial and antifungal activities against various pathogens .

Table 2: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CC. albicans8

These findings suggest that modifications to the thieno[2,3-b]pyridine structure can enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for thieno[2,3-b]pyridine derivatives, and how can intermediates like thieno[2,3-b]pyridin-5-ylmethanamine be optimized?

  • Thieno[2,3-b]pyridines are typically synthesized via cyclocondensation reactions. For example, reacting 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with chloroacetone or ethyl chloroacetate yields thieno[2,3-b]pyridine scaffolds . This compound derivatives can be functionalized further using formic acid or formamide to generate pyrimidine-fused analogs . Optimization involves adjusting reaction conditions (e.g., solvent, temperature) and using substituents like trifluoromethyl or nitro groups to enhance reactivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • IR spectroscopy identifies functional groups (e.g., NH2_2 stretches at 3320–3151 cm1^{-1}, carbonyl groups at ~1666 cm1^{-1}) .
  • NMR (1H, 13C, DEPT, 2D) resolves regiochemistry and substituent positions. For example, methylene protons in the methanamine moiety appear as singlets or triplets depending on adjacent groups .
  • Elemental analysis validates purity, with deviations >0.3% indicating impurities .

Q. How can researchers address low solubility of this compound in biological assays?

  • Prodrug strategies, such as esterification (e.g., ethyl or carbonate groups), improve solubility without compromising core activity. For instance, ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate shows enhanced cellular uptake compared to non-esterified analogs .

Advanced Research Questions

Q. What strategies reconcile contradictory biological activity data for this compound derivatives across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HCT-116 vs. MDA-MB-231) and protocols (e.g., incubation time, dose range) .
  • Structural benchmarking : Compare substituent effects. For example, anti-proliferative activity in MDA-MB-231 cells correlates with electron-withdrawing groups (e.g., trifluoromethyl) .
  • Metabolic stability testing : Use liver microsomes to identify degradation pathways that may reduce observed activity .

Q. How do crystal packing and intermolecular interactions influence the bioactivity of this compound derivatives?

  • X-ray crystallography reveals that bulky substituents (e.g., benzofuran) disrupt π-π stacking, reducing aggregation and enhancing solubility. For example, derivatives with disrupted crystal packing show 2–3× higher IC50_{50} values in cancer cell lines .
  • Hydrogen bonding between the methanamine NH2_2 group and target proteins (e.g., riboswitches) is critical for binding affinity .

Q. What computational methods predict the binding affinity of this compound to bacterial riboswitches or kinase targets?

  • Molecular docking (e.g., AutoDock Vina) models interactions with TPP riboswitches, where the methanamine group occupies a hydrophobic pocket .
  • MD simulations assess stability of ligand-protein complexes over time, identifying key residues (e.g., Lys 48 in PDGFR) for mutagenesis studies .

Methodological Challenges and Solutions

Q. How to resolve spectral overlaps in NMR data for this compound analogs?

  • Use 2D NMR techniques (HSQC, HMBC) to assign coupled protons and carbons. For example, HMBC correlates methanamine protons with adjacent pyridine carbons .
  • Isotopic labeling (e.g., 15^{15}N-methanamine) simplifies signal assignment in crowded spectra .

Q. What are the pitfalls in scaling up this compound synthesis, and how are they mitigated?

  • Byproduct formation : Side reactions (e.g., over-alkylation) occur at >100 mg scales. Use stoichiometric control (e.g., slow addition of chloroacetone) and TLC monitoring .
  • Purification challenges : Silica gel chromatography may degrade polar intermediates. Switch to reverse-phase HPLC or crystallization in ethanol/water mixtures .

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